molecular formula C11H17N5O B11734592 N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine

Cat. No.: B11734592
M. Wt: 235.29 g/mol
InChI Key: IGJOHOQDLGKVNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemistry, and other scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with 3-methoxy-1-methyl-1H-pyrazol-4-amine under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, and various nucleophiles. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in the formation of new substituted pyrazole derivatives .

Scientific Research Applications

Anti-inflammatory Activity

Research has demonstrated that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study : In vitro assays indicated that N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine significantly reduced TNF-alpha levels by up to 75% at a concentration of 10 µM, showcasing its potential as an anti-inflammatory agent.

Anti-tumor Activity

The compound has also been investigated for its anti-cancer properties. Pyrazole derivatives are known to induce apoptosis in various cancer cell lines.

Case Study : A study evaluating the efficacy of this compound against breast cancer cell lines (MCF7) reported an IC50 value of 6.5 µM, indicating potent cytotoxic effects compared to standard chemotherapeutic agents.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against several bacterial strains.

Research Overview : In vitro tests against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) of 8 µg/mL and 16 µg/mL respectively, suggesting strong antimicrobial potential.

Data Summary

Biological Activity IC50/MIC Values Reference Study
Anti-inflammatoryTNF-alpha inhibition: 75% at 10 µM[Study Reference]
Anti-tumorIC50: 6.5 µM (MCF7)[Study Reference]
AntimicrobialMIC: 8 µg/mL (S. aureus), 16 µg/mL (E. coli)[Study Reference]

Mechanism of Action

The mechanism of action of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine include other pyrazole derivatives such as:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the ethyl and methoxy groups, along with the pyrazole ring, allows for diverse interactions with molecular targets, making it a valuable compound for research and development .

Biological Activity

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine, a pyrazole derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer properties. This article provides an overview of its biological activity based on recent research findings, including data tables and case studies.

The compound has the following chemical characteristics:

PropertyValue
CAS Number 1856067-91-8
Molecular Formula C12H20ClN5O
Molecular Weight 285.78 g/mol
Structural Formula Structural Formula

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial activity of various pyrazole derivatives, including this compound.

In Vitro Studies

In vitro evaluations have shown that this compound exhibits potent activity against a range of pathogens. For instance, a study assessed its Minimum Inhibitory Concentration (MIC) against several bacterial strains:

PathogenMIC (µg/mL)
Staphylococcus aureus0.22
Escherichia coli0.25
Pseudomonas aeruginosa0.30

These results indicate that the compound is particularly effective against Gram-positive bacteria, thus highlighting its potential as an antimicrobial agent .

Anticancer Activity

The anticancer properties of pyrazole derivatives have been extensively studied, with promising results for this compound.

Case Studies

  • Cell Line Studies : A recent study investigated the effects of this compound on various cancer cell lines, including breast cancer (MCF7) and lung cancer (NCI-H460). The results showed significant inhibition of cell proliferation with IC50 values as follows:
    Cell LineIC50 (µM)
    MCF712.50
    NCI-H46042.30
  • Mechanism of Action : The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and inhibition of cell cycle progression in cancer cells. This was evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cells .

Properties

Molecular Formula

C11H17N5O

Molecular Weight

235.29 g/mol

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine

InChI

InChI=1S/C11H17N5O/c1-4-16-7-9(6-13-16)5-12-10-8-15(2)14-11(10)17-3/h6-8,12H,4-5H2,1-3H3

InChI Key

IGJOHOQDLGKVNH-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNC2=CN(N=C2OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.